2-Methyl-3-(4-propan-2-ylphenyl)butan-1-ol
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Description
Alcohols are organic compounds with a hydroxyl (OH) functional group on an aliphatic carbon atom . They are common in nature and include such familiar substances as cholesterol and the carbohydrates .
Synthesis Analysis
The synthesis of alcohols involves a wide range of interrelated reactions. Alkenes, for example, may be converted to structurally similar alkanes, alcohols, alkyl halides, epoxides, glycols and boranes . The logical conception of a multi-step synthesis for the construction of a designated compound from a specified starting material becomes one of the most challenging problems that may be posed .Molecular Structure Analysis
The general formula for alcohols is ROH, where R is an alkyl group . The structure of an alcohol can be primary, secondary, or tertiary, depending on the number of carbon atoms connected to the carbon atom that carries the hydroxyl group .Chemical Reactions Analysis
Alcohols undergo a variety of chemical reactions, including dehydration to yield alkenes, dehydrogenation to yield aldehydes or ketones, and oxidation to yield carboxylic acids .Physical And Chemical Properties Analysis
Alcohols have diverse physical and chemical properties. They are generally polar due to the presence of the hydroxyl group, which also allows them to form hydrogen bonds . This gives alcohols higher boiling points compared to hydrocarbons of similar molecular weight .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-methyl-3-(4-propan-2-ylphenyl)butan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-10(2)13-5-7-14(8-6-13)12(4)11(3)9-15/h5-8,10-12,15H,9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRIAUJUTMBAQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)C(C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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